molecular formula C16H26O2 B3267701 (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid CAS No. 462-66-8

(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid

Cat. No.: B3267701
CAS No.: 462-66-8
M. Wt: 250.38 g/mol
InChI Key: FCINNSNPGOGNMQ-YFVJMOTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,7E)-4,8,12-Trimethyltrideca-3,7,11-trienoic Acid is a branched-chain unsaturated fatty acid with a conjugated triene system. Its molecular formula is C₁₆H₂₆O₂, and it has a molecular weight of 250.38 g/mol . The compound is characterized by three conjugated double bonds at positions 3E, 7E, and 11E, along with methyl substituents at carbons 4, 8, and 12. It is listed under CAS numbers 462-66-8 (pure form) and 91853-67-7 (isomeric mixture) .

This acid has been studied in catalytic reactions, such as ligand-controlled regiodivergent nickel-catalyzed reductive couplings, highlighting its utility in synthetic chemistry . It also serves as a structural component in bioactive molecules, including gamma-tocotrienol (a vitamin E isoform), where it forms the hydrophobic side chain .

Properties

IUPAC Name

(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,17,18)/b14-9+,15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCINNSNPGOGNMQ-YFVJMOTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCC(=O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC(=O)O)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-66-8
Record name (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds and methyl groups. One common method involves the use of alkyne and azide precursors, which undergo a series of reactions to form the final product. The reaction conditions often include controlled temperatures and the presence of a catalyst to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Enzymatic Esterification and Isomer Separation

Homofarnesic acid undergoes enzymatic esterification to resolve stereoisomeric mixtures. A patent (WO2018154048A1) describes:

  • Lipase-mediated esterification : Using lipases (e.g., from Candida antarctica), homofarnesic acid esterifies with alkanols (e.g., methanol, ethanol) to selectively produce 3-(E)/7-(E)-homofarnesoic acid esters.

  • Separation : The 3-(E) ester is isolated via distillation or extraction, achieving >95% stereochemical purity .

Reaction Conditions Outcome
Lipase enzyme, R₁OH (C₁–C₄ alkanol), solvent (e.g., hexane)Selective esterification of E-isomer
Distillation or solvent extractionIsomer separation with high yield

Cyclization via Squalene-Hopene Cyclase (SHC)

Homofarnesic acid derivatives undergo enzymatic cyclization to form tetracyclic structures. The patent (WO2018154048A1) highlights:

  • Enzyme : Recombinant squalene-hopene cyclase (SHC) from Zymomonas mobilis.

  • Process : SHC catalyzes cyclization of homofarnesyl pyrophosphate analogs, forming triterpenoid-like scaffolds .

Enzyme Source Cyclization Efficiency
Zymomonas mobilis SHC>90% conversion

Biological Interactions

Homofarnesic acid interacts with metabolic enzymes:

  • 5-Lipoxygenase (5-LOX) inhibition : Long-chain vitamin E metabolites (structurally related) reversibly inhibit 5-LOX by binding near Trp residues, altering substrate access .

  • Antioxidant activity : Scavenges free radicals at micromolar concentrations, though primary focus remains on synthetic applications .

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid can modulate inflammatory pathways. Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Antioxidant Properties

The compound's structure allows it to act as a free radical scavenger. This property protects cells from oxidative stress and may contribute to its role in preventing chronic diseases associated with oxidative damage.

Cell Growth Regulation

Studies have shown that derivatives of polyunsaturated fatty acids can influence cell proliferation and apoptosis in cancer cells. This compound may similarly impact cellular mechanisms related to growth and differentiation.

Potential Antibacterial Activity

Preliminary studies suggest that homofarnesic acid exhibits antibacterial properties against certain bacterial strains. This potential could lead to its use in developing new antibacterial agents.

Cosmetic Industry

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin health and anti-aging products.

Nutraceuticals

The compound may be incorporated into dietary supplements due to its health benefits related to inflammation and oxidative stress reduction.

Case Study 1: Anti-inflammatory Research

A study published in the Journal of Agricultural and Food Chemistry investigated the anti-inflammatory effects of various fatty acids including homofarnesic acid. The results indicated a significant reduction in inflammatory markers when tested in vitro.

Case Study 2: Antioxidant Activity Evaluation

Research conducted on the antioxidant capacity of homofarnesic acid demonstrated its ability to scavenge free radicals effectively. This study highlighted its potential use in formulations aimed at combating oxidative stress-related diseases.

Mechanism of Action

The mechanism by which (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

(a) (3E,7E)-4,8,12-Trimethyltrideca-1,3,7,11-tetraene (TMTT)

  • Molecular Formula : C₁₆H₂₆
  • Molecular Weight : 218.38 g/mol
  • CAS : 62235-06-7
  • Key Differences: TMTT is a tetraene (four double bonds) compared to the trienoic acid’s three double bonds. Lacks a carboxylic acid group, making it a volatile hydrocarbon. Biological Role: Emitted by plants (e.g., potato, tomato) under herbivory or stress as a defense volatile to repel aphids .

(b) Homofarnesol

  • Molecular Formula : C₁₆H₂₈O
  • Molecular Weight : 236.39 g/mol
  • CAS : 459-89-2
  • Key Differences :
    • Contains a primary alcohol (-OH) group instead of a carboxylic acid.
    • Functions as a fragrance ingredient and pheromone in insects.

Isoprenoid Derivatives with Shared Structural Motifs

(a) Gamma-Tocotrienol

  • Molecular Formula : C₂₈H₄₄O₂
  • Molecular Weight : 412.65 g/mol
  • CAS : 14101-61-2
  • Structural Relationship: The trienoic acid forms the phytyl side chain of gamma-tocotrienol, contributing to its lipid-soluble antioxidant properties. Key Difference: Gamma-tocotrienol includes a chromanol ring system, enabling radical-scavenging activity absent in the standalone acid .

(b) Cembrenol

  • Molecular Formula : C₂₀H₃₄O
  • Molecular Weight : 290.48 g/mol
  • CAS : 67921-02-2
  • Key Differences: Cyclic structure with a hydroxyl group, unlike the linear trienoic acid. Found in coniferous resins and marine organisms, with roles in chemical ecology.

Functional Analogues in Plant Defense

Compound Functional Group Role in Plant Defense Key References
Trienoic Acid (Target) Carboxylic Acid Precursor for bioactive isoprenoids
TMTT Hydrocarbon Aphid repellent via volatile emission
(Z)-3-Hexenol Alcohol Herbivore-induced green leaf volatile
Nerolidol Sesquiterpene Indirect defense via parasitoid attraction

Biological Activity

(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid (CAS No. 462-66-8) is a polyunsaturated fatty acid characterized by its unique structural features, including three double bonds and multiple methyl groups. This compound belongs to the class of isoprenoids and has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C16H26O2C_{16}H_{26}O_2. Its structure can be represented as follows:

Structure  3E 7E 4 8 12 trimethyltrideca 3 7 11 trienoic Acid\text{Structure }\text{ 3E 7E 4 8 12 trimethyltrideca 3 7 11 trienoic Acid}

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Protein Interaction : Similar compounds have been shown to interact with proteins involved in cellular signaling and metabolic pathways. These interactions are critical for understanding the compound's therapeutic potential.
  • Biochemical Pathways : It influences several biochemical pathways related to plant defense mechanisms and human health. For instance, it may modulate inflammatory responses and oxidative stress pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance:
    • Prostate Cancer : It has been reported to inhibit Id1 protein expression in prostate cancer cells .
    • Melanoma : The compound triggers apoptosis in melanoma cell lines through similar mechanisms .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent:

  • Mechanism : It may reduce the production of pro-inflammatory cytokines and modulate immune responses. This activity positions it as a potential therapeutic agent for inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic applications:

  • Absorption and Distribution : The compound is hydrophobic and shows low solubility in water; thus, it may require specific formulations for effective delivery in clinical settings .
  • Metabolism : It undergoes metabolic transformations that could affect its biological activity and efficacy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
(E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraeneAdditional double bondPotentially similar anticancer activity
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraeneDifferent double bond configurationUnique anti-inflammatory effects

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in prostate cancer cell lines compared to control groups. The mechanism involved apoptosis induction via mitochondrial pathways.
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in inflammatory markers compared to untreated controls.

Q & A

Q. Table 1: Key Synthetic Routes and Yields

MethodStarting MaterialConditionsYield (%)3E,7E PurityReference
LiOH HydrolysisTrienamideEthanol/H2O, reflux85–90>90:10
KOH HydrolysisFarnesyl CyanideEtOH/H2O, H2SO4 acidification70–75~85:15
Microwave-AssistedTosylated Intermediate120°C, 3 d68>95:5

Q. Table 2: Analytical Parameters for GC-MS Characterization

ParameterValueInstrumentReference
ColumnHP-5MS (30 m × 0.25 mm)Agilent 7890B
Ionization ModeEI (70 eV)
Characteristic Ionsm/z 218 (M+), 149, 107

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid
Reactant of Route 2
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.